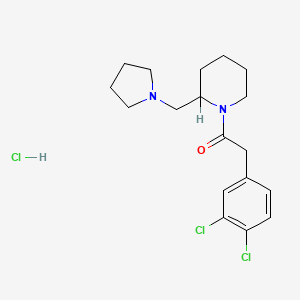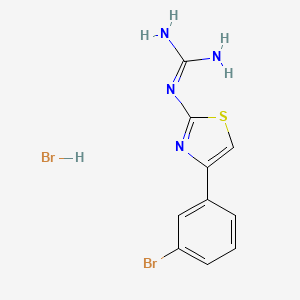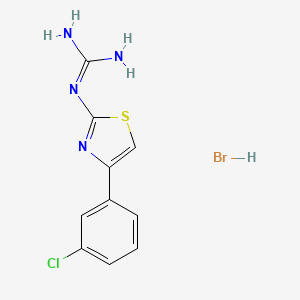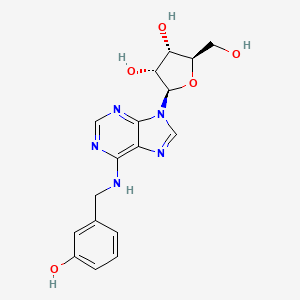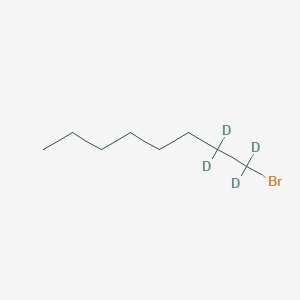
Selexipag-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selexipag-d8 is a deuterated form of Selexipag, a medication developed for the treatment of pulmonary arterial hypertension (PAH). Selexipag and its active metabolite, ACT-333679, act as agonists of the prostacyclin receptor, leading to vasodilation in the pulmonary circulation . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Selexipag.
Mechanism of Action
Target of Action
Selexipag-d8 primarily targets the prostacyclin receptor (IP receptor) . The IP receptor is a key player in the prostacyclin pathway, which is one of the three proven signaling pathways targeted for drug therapy . Activation of the IP receptor induces vasodilation in the pulmonary circulation and inhibits the proliferation of vascular smooth muscle cells .
Mode of Action
This compound, and its active metabolite ACT-333679, act as agonists of the prostacyclin receptor . This means they bind to the IP receptor and stimulate its activity. The activation of the IP receptor leads to an increase in vasodilation in the pulmonary circulation and a decrease in the elevated pressure in the blood vessels supplying blood to the lungs .
Biochemical Pathways
The key biochemical pathway affected by this compound is the prostacyclin pathway . This pathway is involved in the pathogenesis of pulmonary arterial hypertension (PAH), with patients with PAH showing a deficiency of prostacyclin and prostacyclin synthase . By acting as an agonist of the IP receptor, this compound helps to counteract this deficiency and restore the balance in this pathway .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, maximum plasma concentrations of Selexipag and its active metabolite ACT-333679 are reached within 2.5 and 4 hours, respectively . The mean half-lives of Selexipag and ACT-333679 are 0.7–2.3 hours and 9.4–14.22 hours, respectively . Selexipag is hydrolyzed to its active metabolite by the enzyme hepatic carboxylesterase 1 . In the presence of food, exposure to ACT-333679 is decreased by 27% .
Result of Action
The action of this compound results in molecular and cellular effects that are beneficial for patients with PAH. The activation of the IP receptor leads to increased vasodilation in the pulmonary circulation and decreased elevated pressure in the blood vessels supplying blood to the lungs . This can help to delay disease progression and reduce the risk of hospitalization for PAH .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of food can decrease the exposure to its active metabolite ACT-333679 . Furthermore, the efficacy of this compound can vary among patients, often with a better response seen in less sick patients . It’s also important to note that this compound is well tolerated when closely monitored .
Biochemical Analysis
Biochemical Properties
The active metabolite of Selexipag-d8, ACT-333679, is approximately 37 times more potent than this compound itself . This interaction leads to increased vasodilation in the pulmonary circulation and decreased elevated pressure in the blood vessels supplying blood to the lungs .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing vasodilation of the arteries, decreasing cell proliferation, and inhibiting platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension .
Molecular Mechanism
This compound exerts its effects at the molecular level through its active metabolite, ACT-333679 . This metabolite acts as an agonist of the prostacyclin receptor, leading to increased vasodilation in the pulmonary circulation . The mechanism of action involves binding interactions with the prostacyclin receptor, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have significant effects over time. The titration duration was observed to be around 7.3 weeks
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The study showed that this compound reduced right ventricular hypertrophy and improved survival
Metabolic Pathways
This compound is predominantly metabolized by the enzyme hepatic carboxylesterase 1 . Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products . UGT1A3 and UGT2B7 are involved in the glucuronidation of the active metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Selexipag involves several steps, starting with the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. This intermediate is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester. The ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid, which is then reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag .
Industrial Production Methods
Industrial production of Selexipag follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Selexipag undergoes several types of chemical reactions, including hydrolysis, oxidation, and glucuronidation. The hydrolysis of the acylsulfonamide group by hepatic carboxylesterase 1 yields the active metabolite, ACT-333679 . Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products . Glucuronidation of the active metabolite is mediated by UGT1A3 and UGT2B7 .
Common Reagents and Conditions
Hydrolysis: Catalyzed by hepatic carboxylesterase 1.
Oxidation: Catalyzed by CYP3A4 and CYP2C8.
Glucuronidation: Mediated by UGT1A3 and UGT2B7.
Major Products
Hydrolysis: ACT-333679 (active metabolite).
Oxidation: Hydroxylated and dealkylated products.
Glucuronidation: Glucuronide conjugates of the active metabolite.
Scientific Research Applications
Selexipag-d8 is used extensively in scientific research to study the pharmacokinetics, metabolic pathways, and biological effects of Selexipag. Its applications include:
Comparison with Similar Compounds
Selexipag is unique among prostacyclin receptor agonists due to its nonprostanoid structure and high selectivity for the IP receptor. Similar compounds include:
Iloprost: A prostacyclin analogue used in the treatment of PAH.
Beraprost: Another prostacyclin analogue with similar therapeutic effects.
Treprostinil: A prostacyclin analogue used for PAH treatment.
Compared to these analogues, Selexipag has a longer half-life and can be administered orally, making it more convenient for patients .
Properties
CAS No. |
1265295-16-6 |
|---|---|
Molecular Formula |
C₂₆H₂₄D₈N₄O₄S |
Molecular Weight |
504.67 |
Synonyms |
2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8; 2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8; _x000B_ACT 293987-d8; NS 304-d8; Uptravi-d8; 2-[4-[(5,6-Diphenyl-2-pyraziny |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester](/img/structure/B1145598.png)
